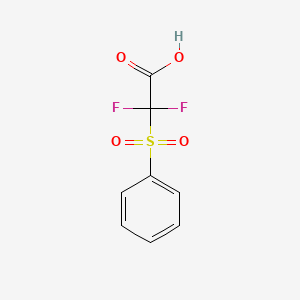
Difluoro(phenylsulfonyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(phenylsulfonyl)acetic acid is a chemical compound characterized by the presence of two fluorine atoms, a phenylsulfonyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(phenylsulfonyl)acetic acid typically involves the introduction of fluorine atoms into an acetic acid derivative. One common method involves the use of difluoro-chloromethane as a starting material, which undergoes nucleophilic substitution reactions to introduce the fluorine atoms. The reaction conditions often require the presence of a strong base and a suitable solvent, such as acetone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as hydrolytic oxidation, acidification, and rectification to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(phenylsulfonyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of difluoro(phenylsulfonyl)methanol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Difluoro(phenylsulfonyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Used in the production of fluorinated intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which difluoro(phenylsulfonyl)acetic acid exerts its effects involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoroacetic acid: Similar in structure but lacks the phenylsulfonyl group.
Trifluoroacetic acid: Contains three fluorine atoms but no phenylsulfonyl group.
Fluoroacetic acid: Contains only one fluorine atom and no phenylsulfonyl group.
Uniqueness
Difluoro(phenylsulfonyl)acetic acid is unique due to the presence of both fluorine atoms and a phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications where both fluorine and sulfonyl functionalities are desired .
Propriétés
Formule moléculaire |
C8H6F2O4S |
|---|---|
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H6F2O4S/c9-8(10,7(11)12)15(13,14)6-4-2-1-3-5-6/h1-5H,(H,11,12) |
Clé InChI |
YOAPFRAMLPSSNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)


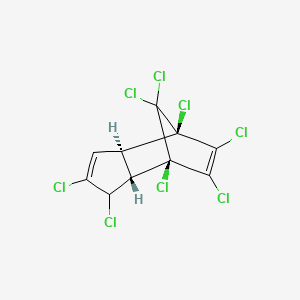
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
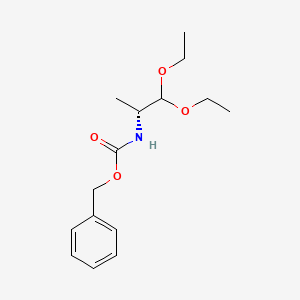
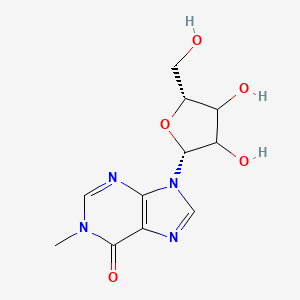
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)


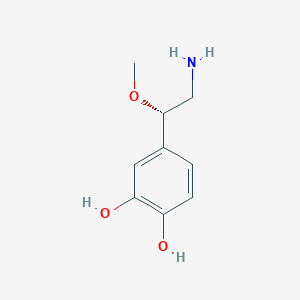

![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
